molecular formula C9H5ClN2O2 B1590397 2-Chloro-3-nitroquinoline CAS No. 78105-37-0

2-Chloro-3-nitroquinoline

Cat. No. B1590397
CAS RN: 78105-37-0
M. Wt: 208.6 g/mol
InChI Key: PQZXGIIGQHCVAU-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroquinoline, also known as 2-C3NQ, is an organic compound used in various scientific applications. It is a white solid that is soluble in water and is used in a variety of laboratory experiments. 2-C3NQ is widely used in organic synthesis, as a reagent in chemical reactions, and as a catalyst in the production of various organic compounds. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs and treatments.

Scientific Research Applications

Anticancer Activity

2-Chloro-3-nitroquinoline: has been identified as a core structure in the development of compounds with anticancer properties. The quinoline nucleus is present in various FDA-approved drugs and is considered a privileged structure in drug discovery due to its broad spectrum of biological responses . Research has shown that derivatives of quinoline, including 2-Chloro-3-nitroquinoline , can be synthesized to target specific cancer cells, offering a pathway for the development of new chemotherapeutic agents.

properties

IUPAC Name

2-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZXGIIGQHCVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506124
Record name 2-Chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitroquinoline

CAS RN

78105-37-0
Record name 2-Chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitroquinolin-2(1H)-one (1.40 g, 7.36 mmol) obtained in Step 1 was dissolved in phosphorus oxychloride (3.50 mL, 36.8 mmol) and the mixture was stirred with heat at 110° C. for 4 hours. The reaction mixture was poured into an ice bath and thereby the reaction was stopped. Then, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=1/0 to 50/1) to give 2-chloro-3-nitroquinoline (1.46 g, yield: 95%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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